molecular formula C13H9F3O2 B11860383 2-(Trifluoromethyl)naphthalene-3-acetic acid

2-(Trifluoromethyl)naphthalene-3-acetic acid

Cat. No.: B11860383
M. Wt: 254.20 g/mol
InChI Key: LYDQRUVQCAGCPQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-3-acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which employs boronic acid derivatives and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)naphthalene-3-acetic acid often utilizes large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process involves the preparation of boronic acid intermediates, which are then coupled with halogenated naphthalene derivatives in the presence of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include trifluoromethyl-substituted ketones, reduced naphthalene derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Properties:
    • Compounds derived from naphthalene-acetic acid have been shown to exhibit anti-inflammatory effects. For instance, derivatives have been used in treating conditions characterized by inflammation and pain, such as rheumatoid arthritis and allergic reactions .
  • Anticancer Activity:
    • Research indicates that naphthalene derivatives can induce apoptosis in cancer cell lines. A notable study demonstrated that modifications similar to those in 2-(trifluoromethyl)naphthalene-3-acetic acid could enhance anticancer activity with minimal toxicity .
  • Antimicrobial Activity:
    • The compound has shown potential antimicrobial efficacy against various pathogens. Its structure allows for enhanced interaction with bacterial membranes, which increases its potency against infections .

Material Science

The unique properties of this compound make it suitable for developing advanced materials with improved thermal stability and chemical resistance. Its application in synthesizing polymers and coatings is under exploration.

  • Anticancer Study:
    • A study evaluated the cytotoxicity of naphthalene-substituted triazole derivatives, revealing significant activity against MDA-MB-231 breast cancer cells. The mechanism involved cell cycle arrest and apoptotic pathway activation, suggesting potential for developing new anticancer agents .
  • Antimicrobial Efficacy:
    • Research on naphthoquinone derivatives indicated that compounds with trifluoromethoxy substitutions exhibited improved selectivity and potency against Schistosoma mansoni thioredoxin-glutathione reductase, highlighting the compound's potential in treating parasitic infections .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

  • Naphthalene-1-acetic acid
  • Indole-3-acetic acid
  • 2,4-Dichlorophenoxyacetic acid

Comparison: 2-(Trifluoromethyl)naphthalene-3-acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to naphthalene-1-acetic acid and indole-3-acetic acid, it exhibits higher lipophilicity and stability. Its trifluoromethyl group also enhances its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

2-(Trifluoromethyl)naphthalene-3-acetic acid (TFMNA) is a compound of increasing interest due to its unique trifluoromethyl group and naphthalene backbone, which confer distinctive biological properties. This article explores the biological activity of TFMNA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TFMNA can be represented as follows:

C12H9F3O2\text{C}_{12}\text{H}_{9}\text{F}_{3}\text{O}_2

This compound features a trifluoromethyl group (-CF₃) attached to a naphthalene ring, which enhances its lipophilicity and biological activity.

TFMNA's biological activity is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : TFMNA has shown potential in inhibiting enzymes such as carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes .
  • Anticancer Activity : Research indicates that TFMNA derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, naphthalene-substituted compounds have been reported to induce apoptosis in breast cancer cells .
  • Anti-inflammatory Properties : Compounds similar to TFMNA have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of TFMNA and its derivatives:

Activity Target/Cell Line IC₅₀ Value (µM) Reference
Inhibition of Carbonic AnhydraseHuman Carbonic Anhydrase II0.04
CytotoxicityMDA-MB-231 (breast cancer)6.5
Acetylcholinesterase InhibitionEel Electric Organ0.14
Anti-inflammatory ActivityMacrophagesNot specified

Case Studies

  • Anticancer Effects : A study evaluated the anticancer properties of naphthalene derivatives, including TFMNA. The results indicated that these compounds could effectively arrest the cell cycle and induce apoptosis in MDA-MB-231 cells, suggesting their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that TFMNA derivatives could significantly inhibit acetylcholinesterase and carbonic anhydrase, indicating their therapeutic potential in treating diseases like Alzheimer's and glaucoma .
  • Inflammation Models : In vitro studies demonstrated that TFMNA could reduce the secretion of pro-inflammatory cytokines in macrophage cultures, supporting its role in anti-inflammatory therapies .

Properties

Molecular Formula

C13H9F3O2

Molecular Weight

254.20 g/mol

IUPAC Name

2-[3-(trifluoromethyl)naphthalen-2-yl]acetic acid

InChI

InChI=1S/C13H9F3O2/c14-13(15,16)11-6-9-4-2-1-3-8(9)5-10(11)7-12(17)18/h1-6H,7H2,(H,17,18)

InChI Key

LYDQRUVQCAGCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CC(=O)O)C(F)(F)F

Origin of Product

United States

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